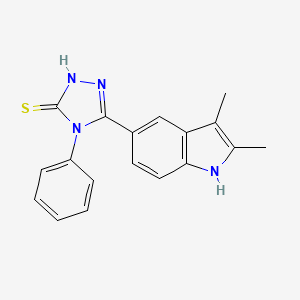
methyl 1-(2-cyanobenzyl)-1H-indole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-(2-cyanobenzyl)-1H-indole-3-carboxylate, also known as Methyl CBI, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of indole derivatives and has been synthesized using various methods.
Wissenschaftliche Forschungsanwendungen
Methyl 1-(2-cyanobenzyl)-1H-indole-3-carboxylate CBI has been studied for its potential therapeutic applications, including its anti-inflammatory, neuroprotective, and anticancer properties. It has been shown to inhibit the production of pro-inflammatory cytokines and to protect against neuronal damage in animal models of neurodegenerative diseases. methyl 1-(2-cyanobenzyl)-1H-indole-3-carboxylate CBI has also been found to induce apoptosis in cancer cells and to inhibit tumor growth in animal models of cancer.
Wirkmechanismus
The mechanism of action of methyl 1-(2-cyanobenzyl)-1H-indole-3-carboxylate CBI is not fully understood. However, it has been suggested that it may act through the modulation of various signaling pathways, including the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway. methyl 1-(2-cyanobenzyl)-1H-indole-3-carboxylate CBI has also been shown to bind to the GABA-A receptor, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
methyl 1-(2-cyanobenzyl)-1H-indole-3-carboxylate CBI has been shown to have various biochemical and physiological effects, including the inhibition of pro-inflammatory cytokine production, the induction of apoptosis in cancer cells, and the protection against neuronal damage. It has also been found to increase the expression of antioxidant enzymes and to decrease oxidative stress in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 1-(2-cyanobenzyl)-1H-indole-3-carboxylate CBI has several advantages for lab experiments, including its synthetic accessibility and its potential therapeutic applications. However, it also has limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.
Zukünftige Richtungen
Future research on methyl 1-(2-cyanobenzyl)-1H-indole-3-carboxylate CBI should focus on its mechanism of action and its potential therapeutic applications. Studies should also investigate the optimal dosage and administration methods for methyl 1-(2-cyanobenzyl)-1H-indole-3-carboxylate CBI to maximize its therapeutic effects while minimizing its potential toxicity. Additionally, the development of more efficient synthesis methods and the optimization of its physical and chemical properties may improve its potential for clinical use.
Conclusion:
methyl 1-(2-cyanobenzyl)-1H-indole-3-carboxylate 1-(2-cyanobenzyl)-1H-indole-3-carboxylate is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. Its anti-inflammatory, neuroprotective, and anticancer properties have been studied extensively, and it has shown promise as a potential therapeutic agent. Future research should focus on its mechanism of action and its potential clinical applications, as well as the optimization of its physical and chemical properties.
Synthesemethoden
Methyl 1-(2-cyanobenzyl)-1H-indole-3-carboxylate CBI can be synthesized using various methods, including the Pictet-Spengler reaction, the Buchwald-Hartwig reaction, and the Suzuki-Miyaura reaction. The Pictet-Spengler reaction involves the condensation of tryptamine with an aldehyde in the presence of a Lewis acid catalyst to form a tetrahydro-β-carboline intermediate, which is then oxidized to methyl 1-(2-cyanobenzyl)-1H-indole-3-carboxylate CBI. The Buchwald-Hartwig reaction involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst to form methyl 1-(2-cyanobenzyl)-1H-indole-3-carboxylate CBI. The Suzuki-Miyaura reaction involves the coupling of an arylboronic acid with an aryl halide in the presence of a palladium catalyst to form methyl 1-(2-cyanobenzyl)-1H-indole-3-carboxylate CBI.
Eigenschaften
IUPAC Name |
methyl 1-[(2-cyanophenyl)methyl]indole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O2/c1-22-18(21)16-12-20(17-9-5-4-8-15(16)17)11-14-7-3-2-6-13(14)10-19/h2-9,12H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTRJWBPPFACBIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(C2=CC=CC=C21)CC3=CC=CC=C3C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(4-propionyl-1-piperazinyl)phenyl]nicotinamide](/img/structure/B5821949.png)
![4-{5-[(2-bromo-4-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5821957.png)

![N-{2-[(2-oxo-2-phenylethyl)thio]-1,3-benzothiazol-6-yl}acetamide](/img/structure/B5821978.png)


![3-(2-furyl)-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acrylamide](/img/structure/B5822008.png)


![N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-2-methylpropanamide](/img/structure/B5822047.png)
![2-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}benzamide](/img/structure/B5822054.png)
![diethyl 5-{[(2,4-dichlorophenoxy)acetyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5822056.png)

![5-[(1-azepanylmethylene)amino]-1-(4-methylphenyl)-1H-pyrazole-4-carbonitrile](/img/structure/B5822078.png)